molecular formula C19H23ClN4O2 B5538637 1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5538637
M. Wt: 374.9 g/mol
InChI Key: OUTGFBYFDSXVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals with significant interest in medicinal chemistry, particularly in the context of receptor interactions and molecular conformations.

Synthesis Analysis

The synthesis of similar compounds often involves complex multi-step processes. For instance, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" is synthesized using methods involving conformational analysis and receptor binding studies (Shim et al., 2002).

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of related compounds, which helps in understanding the conformation and positioning of various substituents (Żesławska et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving similar compounds usually involve interactions with receptors, as shown in the research on SR141716, a related compound with significant receptor interaction properties (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are often determined using techniques like X-ray diffraction. These properties are critical in understanding the compound's behavior in various environments (Żesławska et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity, are key to understanding how these compounds interact at a molecular level. The study of SR141716 provides insights into how these compounds interact with receptors and other molecular entities (Shim et al., 2002).

Scientific Research Applications

Synthesis and Characterization

1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide, due to its complex structure, is involved in various synthesis and characterization studies. Research includes the synthesis of substituted derivatives to explore their chemical properties and potential applications in medicinal chemistry. For instance, Sedlák et al. (2008) discuss the synthesis and characterization of similar compounds, exploring their potential for further chemical modifications through reactions like base-catalysed ring closure and the Buchwald-Hartwig reaction (Sedlák et al., 2008).

Molecular Interaction Studies

Studies on molecular interactions, particularly focusing on the antagonist properties of related compounds against specific receptors, provide insights into their potential therapeutic applications. For example, Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, using techniques like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to understand the binding affinities and structure-activity relationships (Shim et al., 2002).

Structural Analysis through Crystallography

Crystallographic studies provide detailed insights into the conformational dynamics and structural characteristics of compounds. Żesławska et al. (2018) conducted X-ray diffraction studies on arylidene-imidazolone derivatives to understand their crystal structures and potential pharmacological actions, highlighting the importance of structural analysis in drug design (Żesławska et al., 2018).

Radiolabeling for Biological Imaging

The synthesis of radiolabeled compounds for biological imaging and drug discovery is a significant application. Mundwiler et al. (2004) discussed a mixed ligand concept for labeling bioactive molecules with 99mTc, demonstrating the utility of such approaches in medical diagnostics and therapeutic monitoring (Mundwiler et al., 2004).

Antimicrobial Activity

The antimicrobial activity of novel compounds, including derivatives similar to the one , is a critical area of research in the fight against resistant strains of bacteria and fungi. Lv et al. (2017) reported on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity, providing a foundation for further exploration in antimicrobial therapies (Lv et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered .

Future Directions

The future research directions for this compound could include further studies to understand its biological activities, the development of synthetic routes for its production, and the investigation of its potential applications in medicine or other fields .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-22-10-9-21-17(22)13-23(2)19(26)15-5-8-18(25)24(12-15)11-14-3-6-16(20)7-4-14/h3-4,6-7,9-10,15H,5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTGFBYFDSXVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.